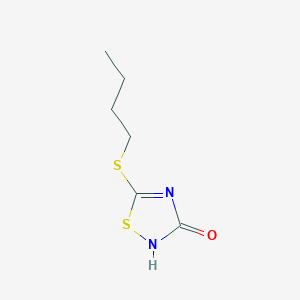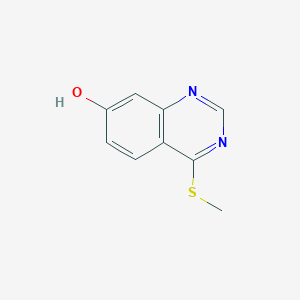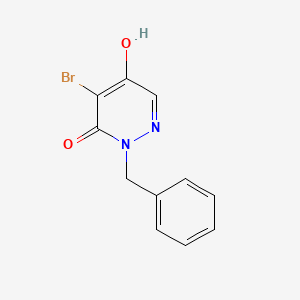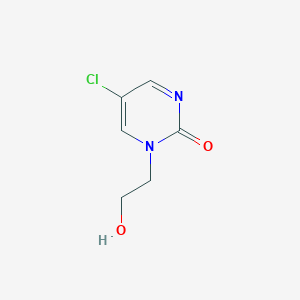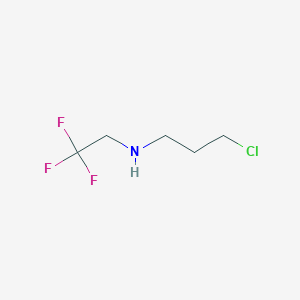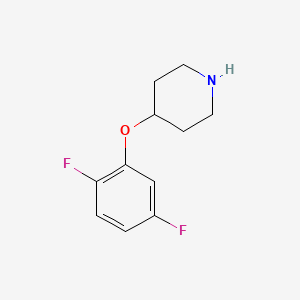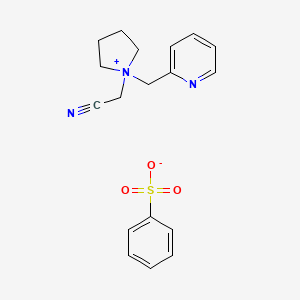
Benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonate is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a this compound group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridine and pyrrolidine rings separately, followed by their coupling through a nitrile linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrrolidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Mecanismo De Acción
The mechanism of action of Benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidinone derivatives: Used in medicinal chemistry for their pharmacological effects.
Pyrimido[1,2-a]benzimidazoles: Investigated for their potential therapeutic applications
Uniqueness
Benzenesulfonate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
60032-56-6 |
|---|---|
Fórmula molecular |
C18H21N3O3S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
benzenesulfonate;2-[1-(pyridin-2-ylmethyl)pyrrolidin-1-ium-1-yl]acetonitrile |
InChI |
InChI=1S/C12H16N3.C6H6O3S/c13-6-10-15(8-3-4-9-15)11-12-5-1-2-7-14-12;7-10(8,9)6-4-2-1-3-5-6/h1-2,5,7H,3-4,8-11H2;1-5H,(H,7,8,9)/q+1;/p-1 |
Clave InChI |
OJPUAKBCOCCESD-UHFFFAOYSA-M |
SMILES canónico |
C1CC[N+](C1)(CC#N)CC2=CC=CC=N2.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


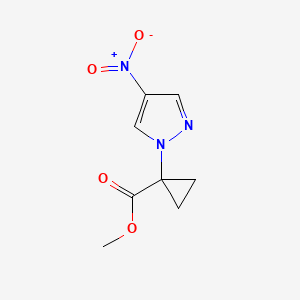

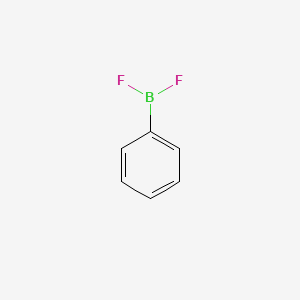

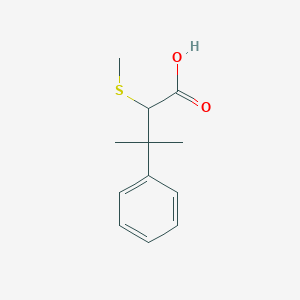

![1,4-Dioxaspiro[4.5]dec-7-ene-8-methanol, 7,9,9-trimethyl-](/img/structure/B8485575.png)
